9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one
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Overview
Description
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one is a purine nucleoside analog. It is structurally related to guanosine, a naturally occurring nucleoside.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. One common method involves the use of trimethylchlorosilane and pyridine to protect the hydroxyl groups of the sugar, followed by the coupling of the protected sugar with the purine base . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to an amino group.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones , while reduction of the imino group can produce amines .
Scientific Research Applications
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications
Mechanism of Action
The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound can act as a transition state analog inhibitor of enzymes involved in nucleic acid metabolism, such as cytidine deaminase . By binding to the active site of these enzymes, it can inhibit their activity and disrupt cellular processes .
Comparison with Similar Compounds
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: is similar to other nucleoside analogs such as 2’-deoxyguanosine and 2-thioadenosine . it is unique in its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications . Similar compounds include:
2’-Deoxyguanosine: A naturally occurring nucleoside involved in DNA synthesis.
2-Thioadenosine: A modified nucleoside with potential antiviral properties.
Properties
Molecular Formula |
C11H15N5O4 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-8,17-18H,2-3H2,1H3,(H,12,15,19)/t5-,6+,7+,8?/m0/s1 |
InChI Key |
ITZBKLJEKLWECT-FWYCZPIQSA-N |
Isomeric SMILES |
CN=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CN=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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